![molecular formula C22H25N3O5 B2848030 3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896365-08-5](/img/structure/B2848030.png)
3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is complex. It contains a total of 60 bonds, including 30 non-H bonds, 10 multiple bonds, 11 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amide (aliphatic), and 3 ethers (aromatic) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Phthalazine Derivatives : A study by Shyma et al. (2016) describes the synthesis of phthalazine-based 1,2,3-triazole derivatives with antimicrobial, antifungal, and antioxidant properties, which suggests potential applications in medicinal chemistry (Shyma, Kalluraya, Peethambar, & Vijesh, 2016).
- Polyamide Synthesis : Ueda and Sugiyama (1994) report the synthesis of ordered polyamides using orthohydroxy carboxylic acids and related compounds, demonstrating the compound's potential in polymer science (Ueda & Sugiyama, 1994).
Pharmacological Applications
- Antibacterial Activity : Khalil, Berghot, and Gouda (2009) investigated the antibacterial properties of new heterocycles incorporating phthalazine, highlighting the potential of such compounds in developing new antibacterial agents (Khalil, Berghot, & Gouda, 2009).
- Anti-Influenza Activity : Research by Hebishy, Salama, and Elgemeie (2020) focused on the anti-influenza activity of benzamide-based 5-aminopyrazoles and related compounds, indicating potential applications in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Biological Screening and Activity
- GABAA Receptor Ligands : Carling et al. (2004) conducted a study on triazolophthalazine derivatives as γ-aminobutyric acid-A benzodiazepine receptor ligands, suggesting potential in neurological research and therapy (Carling et al., 2004).
- Analgesic and Anti-Inflammatory Properties : Sherif, Gouda, and El-asmy (2015) synthesized new phthalazines and their metal complexes, evaluating their analgesic and anti-inflammation activities, which can be relevant in pain management and anti-inflammatory therapies (Sherif, Gouda, & El-asmy, 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathways When PARP is inhibited, the repair of single-strand DNA breaks is impaired This can lead to the formation of double-strand breaks during DNA replication
Result of Action
The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes the compound potentially useful in the treatment of certain types of cancer.
Analyse Biochimique
Biochemical Properties
It is known that similar compounds are used as intermediates in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase .
Molecular Mechanism
It is speculated that it may interact with biomolecules and potentially influence gene expression .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 3,4,5-triethoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide in animal models .
Metabolic Pathways
The metabolic pathways involving 3,4,5-triethoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide are not well-characterized .
Transport and Distribution
Information regarding the transport and distribution of 3,4,5-triethoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide within cells and tissues is currently unavailable .
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-28-18-11-14(12-19(29-5-2)20(18)30-6-3)21(26)23-13-17-15-9-7-8-10-16(15)22(27)25-24-17/h7-12H,4-6,13H2,1-3H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQAEQQZWDRSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
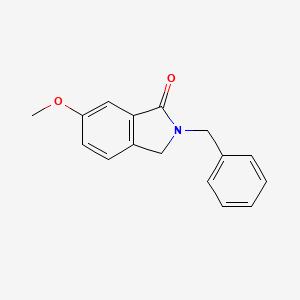
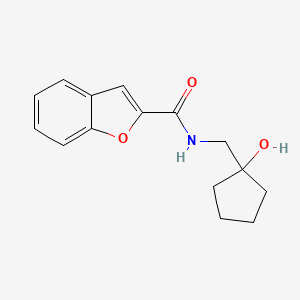
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2847951.png)
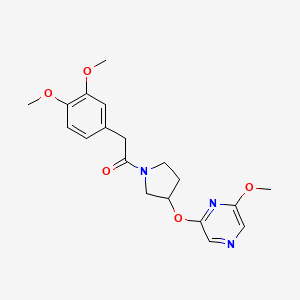
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2847954.png)

![2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2847956.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2847958.png)
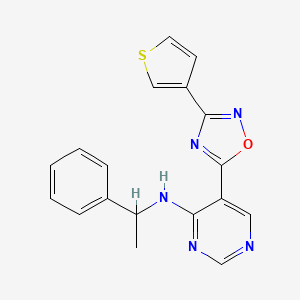
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2847961.png)
![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847963.png)
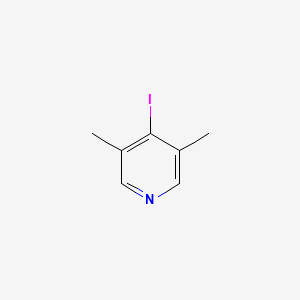
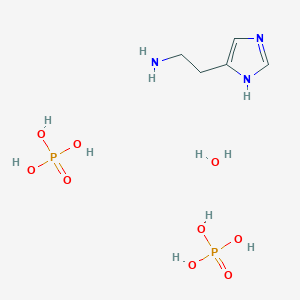
![4-[[2-[1-(2-Hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2847970.png)
